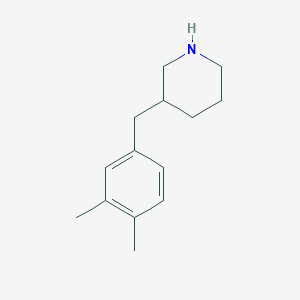

3-(3,4-Dimethyl-benzyl)-piperidine

Description

Significance of Piperidine (B6355638) Derivatives as Core Scaffolds in Synthetic Chemistry

Piperidine, a six-membered heterocycle containing a nitrogen atom, and its derivatives are of paramount importance in synthetic and medicinal chemistry. nih.govencyclopedia.pub The piperidine ring is a prevalent structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Its saturated and three-dimensional nature allows for the creation of complex and chiral molecules, which can lead to specific interactions with biological targets. lifechemicals.comacs.org This structural versatility has made piperidine derivatives a primary focus for the design and synthesis of new chemical entities with diverse pharmacological activities. researchgate.netnih.gov

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a significant objective in modern organic chemistry. nih.gov Researchers have explored various synthetic strategies, including the hydrogenation of pyridine (B92270) derivatives, cyclization reactions, and multicomponent reactions, to access a wide range of functionalized piperidines. nih.govajchem-a.com The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. rsc.org

The significance of piperidine scaffolds is underscored by their presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubnih.gov For instance, the well-known analgesic morphine contains a fused piperidine ring, highlighting the long-standing importance of this heterocycle in drug discovery. encyclopedia.pubtandfonline.com The continued exploration of piperidine chemistry promises to yield new compounds with valuable therapeutic potential.

Academic Context and Research Landscape of 3-(3,4-Dimethyl-benzyl)-piperidine within Heterocyclic Chemistry

Within the vast landscape of heterocyclic chemistry, the specific compound this compound represents a particular area of interest. While extensive research exists on piperidine derivatives as a broad class, the investigation into this specific molecule is more niche. Its structure, featuring a benzyl (B1604629) group substituted with two methyl groups attached to the 3-position of the piperidine ring, presents a unique combination of steric and electronic properties.

The synthesis of related benzylpiperidine structures has been explored in various contexts. For example, methods for preparing N-benzylpiperidine derivatives and 4-benzylpiperidine (B145979) have been documented. nih.govwikipedia.org The synthesis of this compound itself is noted in chemical databases, indicating its availability for research purposes. scbt.comchemicalbook.com

Research into substituted benzylpiperidines often focuses on their potential biological activities. For instance, derivatives of benzylpiperidine have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment and as ligands for opioid receptors. nih.govnih.gov While direct and extensive research findings on the specific biological profile of this compound are not widely published, its structural similarity to other biologically active benzylpiperidines suggests it as a candidate for further investigation within medicinal chemistry programs. The academic interest in this compound lies in its potential as a building block for more complex molecules and as a scaffold for the development of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H21N |

| Molecular Weight | 203.32 g/mol |

| CAS Number | 955315-18-1 |

This data is compiled from available chemical databases. scbt.comchemicalbook.com

Structure

3D Structure

Properties

CAS No. |

955315-18-1 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-[(3,4-dimethylphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21N/c1-11-5-6-13(8-12(11)2)9-14-4-3-7-15-10-14/h5-6,8,14-15H,3-4,7,9-10H2,1-2H3 |

InChI Key |

BLJTVSMGCQIMQA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)CC2CCCNC2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCCNC2)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 3 3,4 Dimethyl Benzyl Piperidine

Spectroscopic Techniques for Comprehensive Structural Characterization

A combination of spectroscopic methods is essential for the unambiguous structural determination of 3-(3,4-Dimethyl-benzyl)-piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: HMBC, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of piperidine (B6355638) derivatives. optica.org One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the dimethylbenzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine ring. The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The piperidine ring protons would appear as a series of multiplets in the aliphatic region of the spectrum. The two methyl groups on the benzene ring would each produce a singlet signal.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The chemical shifts of the piperidine carbons would be indicative of their position relative to the nitrogen atom and the benzyl (B1604629) substituent.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity within the molecule. libretexts.orgcolumbia.edu

HMQC (or HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. columbia.edu This would allow for the unambiguous assignment of proton signals to their corresponding carbon atoms in the piperidine ring, the benzylic methylene group, and the dimethylbenzyl moiety.

HMBC: This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.eduyoutube.com For this compound, HMBC would be crucial for confirming the connection between the benzyl group and the piperidine ring at the C3 position. Correlations would be expected between the benzylic protons and carbons in both the piperidine and the aromatic rings. Furthermore, correlations between the methyl protons and the aromatic carbons would confirm their positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.2 | 125 - 140 |

| Benzylic CH₂ | 2.4 - 2.8 | 35 - 45 |

| Piperidine CH (C3) | 1.5 - 2.0 | 35 - 45 |

| Piperidine CH₂ (C2, C4, C5, C6) | 1.2 - 3.0 | 25 - 55 |

| Aromatic CH₃ | 2.1 - 2.3 | 18 - 22 |

| Piperidine NH | 1.0 - 3.0 (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. scispace.compressbooks.pub For this compound, the IR spectrum would be expected to display several key absorption bands.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) in the piperidine ring. nist.gov

C-H Stretches: Strong absorptions between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the saturated carbons in the piperidine ring and the benzylic methylene group. pressbooks.pub Aromatic C-H stretching vibrations would appear at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹. libretexts.org

Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. libretexts.org

C-N Stretch: The C-N stretching vibration of the piperidine ring would likely appear in the 1000-1250 cm⁻¹ range.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Bends | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₄H₂₁N.

The fragmentation pattern can provide valuable structural insights. A common fragmentation pathway for benzyl-substituted piperidines is the cleavage of the bond between the piperidine ring and the benzylic carbon, leading to the formation of a stable tropylium-like ion or a benzyl cation. miamioh.edu Another characteristic fragmentation would be the loss of the dimethylbenzyl group, resulting in a piperidine-containing fragment. The α-cleavage of an alkyl radical is a predominant fragmentation mode for aliphatic amines. miamioh.edu

X-ray Crystallography for Solid-State Structure Determination

This technique would confirm the substitution pattern on both the piperidine and the benzene rings. It would also reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 3,4-dimethylbenzyl substituent relative to the piperidine ring in the crystal lattice. ias.ac.in

Conformational Preferences and Dynamics of the Piperidine Ring System

The piperidine ring is known to adopt a chair conformation, which minimizes steric and torsional strain. ias.ac.inacs.org In substituted piperidines, the substituents can occupy either axial or equatorial positions. The conformational preference is governed by a balance of steric interactions.

For this compound, the bulky 3,4-dimethylbenzyl group would be expected to preferentially occupy an equatorial position on the piperidine ring to minimize unfavorable 1,3-diaxial interactions. nih.gov This equatorial preference is a common feature in many substituted piperidine derivatives. researchgate.net

The piperidine ring is not static and can undergo a process of ring inversion, where one chair conformation converts to another. In this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this ring flip can be influenced by the nature and size of the substituents. The presence of the large 3,4-dimethylbenzyl group would likely influence the dynamics of this process. Computational studies and variable-temperature NMR experiments could provide further insights into the energetics and kinetics of the conformational dynamics of the piperidine ring in this molecule. optica.org

Computational Chemistry and Theoretical Investigations of 3 3,4 Dimethyl Benzyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These methods allow for the detailed examination of a molecule's electronic structure and the prediction of its properties. For 3-(3,4-Dimethyl-benzyl)-piperidine, these calculations provide fundamental insights into its stability, reactivity, and the nature of its chemical bonds.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The first step in many quantum chemical studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For piperidine (B6355638) derivatives, this involves considering the puckering of the piperidine ring and the orientation of the benzyl (B1604629) substituent. nih.gov Computational methods like Density Functional Theory (DFT), often employing functionals such as B3LYP with a basis set like 6-311G, are used to achieve this optimization. researchgate.net

Once the optimized geometry is obtained, the electronic structure can be analyzed. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital containing the highest energy electrons and is associated with the molecule's ability to donate electrons. researchgate.net Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and has higher polarizability. nih.gov The energy gap can be correlated with the molecule's bioactivity and its potential for intermolecular charge transfer. researchgate.net For instance, a study on a related benzylpiperidine derivative calculated the HOMO-LUMO energy gap to understand its stability and reactivity. nih.gov

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Indicates electron-donating ability |

| ELUMO (Energy of LUMO) | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Energy Gap) | Correlates with chemical reactivity and kinetic stability |

Reactivity Indices and Nucleophilic/Electrophilic Centers

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity. Important parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as μ2 / 2η, where μ is the chemical potential (μ ≈ -χ).

These indices help in understanding the global reactivity of the molecule. nih.gov

Furthermore, the distribution of the HOMO and LUMO across the molecule can identify specific sites prone to electrophilic and nucleophilic attack. The region of the molecule where the HOMO is localized is likely to be the center for nucleophilic attack (donating electrons). nih.gov Conversely, the area where the LUMO is concentrated is the probable site for electrophilic attack (accepting electrons). nih.gov Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict reactive sites. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Ease of polarization of the electron cloud |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides the fundamental framework for understanding the electronic structure and reactivity of molecules. schrodinger.com The application of MO theory allows for the visualization of the shapes and energies of the molecular orbitals, including the HOMO and LUMO. This visualization helps in understanding the nature of chemical bonds (sigma, pi) and the delocalization of electrons within the molecule. researchgate.net The interaction between the frontier molecular orbitals (HOMO of one reactant and LUMO of another) is a key principle in explaining the course of chemical reactions. The symmetry and energy proximity of these interacting orbitals determine the feasibility and outcome of a reaction.

Molecular Dynamics (MD) Simulations

For this compound, MD simulations could be employed to study its interaction with a target protein. researchgate.net This involves placing the molecule in the active site of the protein and simulating their movements over a period of nanoseconds. mdpi.com The simulation can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. mdpi.com The insights gained from MD simulations are crucial for understanding the mechanism of action of a potential drug molecule and for designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is an equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their observed activity. nih.gov

In the context of this compound, a QSAR study would typically involve a series of related piperidine derivatives with varying substituents. nih.gov For each compound, a set of molecular descriptors would be calculated, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP). nih.gov These descriptors are then correlated with the measured biological activity (e.g., inhibitory concentration, IC50) using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

A well-validated QSAR model can be used to:

Predict the activity of new, unsynthesized compounds. nih.gov

Identify the key structural features that are important for activity. nih.gov

Guide the design of more potent analogs.

In Silico Prediction of Molecular Interactions and Target Affinities

In silico methods are widely used to predict how a small molecule like this compound might interact with a biological target, typically a protein. Molecular docking is a primary tool for this purpose. mdpi.com Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The output of a docking study is a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site. mdpi.com

For this compound, docking studies could be performed against various potential protein targets to identify those with the highest predicted affinity. mdpi.com This can help in hypothesis generation about the molecule's mechanism of action. Following docking, more rigorous methods like MD simulations can be used to refine the binding pose and provide a more accurate estimation of the binding free energy. mdpi.com These computational predictions of molecular interactions and target affinities are invaluable in the early stages of drug discovery for prioritizing compounds for experimental testing.

Mechanistic Studies and Structure Reactivity Relationships in 3 3,4 Dimethyl Benzyl Piperidine Chemistry

Elucidating Reaction Mechanisms

While specific mechanistic studies on 3-(3,4-Dimethyl-benzyl)-piperidine are not extensively documented, the reaction mechanisms can be inferred from studies on analogous piperidine (B6355638) derivatives. The reactivity of the piperidine scaffold can be manifested through several key pathways, including C–H functionalization, organocatalysis, and metal-catalyzed cyclizations.

Copper-Catalyzed Amination: The formation of the piperidine ring itself can be achieved via intramolecular C–H amination. Mechanistic studies on these copper-catalyzed reactions propose a catalytic cycle involving Cu(I)/Cu(II) species. acs.org The reaction may initiate with the oxidation of a Cu(I) precatalyst to a Cu(II) species, which then participates in the key C-N bond-forming step. The nature of the ligand on the copper catalyst and the halide on the substrate have been shown to significantly influence the reaction pathway and efficiency. acs.org

Piperidine as an Organocatalyst: The piperidine moiety can itself function as an organocatalyst, most notably in reactions involving enamine or iminium ion intermediates. For instance, in [3+2] cycloaddition reactions, piperidine can react with an α,β-unsaturated carbonyl compound to form an intermediate iminium ion. nih.gov This activation lowers the reaction's energy barrier compared to the uncatalyzed process. Quantum chemistry calculations and topological analyses indicate that the bond-forming process in the catalyzed reaction proceeds through a two-stage, one-step mechanism. nih.gov

Influence of Substituents on Chemical Reactivity and Stability

Substituents on the piperidine nitrogen, the piperidine ring, and the benzyl (B1604629) group each exert significant control over the reactivity and stability of the molecule.

N-Substituents: The substituent on the piperidine nitrogen is critical in dictating the conformational preference and stereochemical outcome of reactions. While this compound is a secondary amine, its derivatives, often made using N-protecting groups like N-Boc or N-Benzyl, show distinct reactivity. An N-benzyl group, for instance, can lead to a conformational equilibrium where both axial and equatorial orientations of a second substituent are possible. This balance influences the thermodynamic favorability of epimerization reactions, which can be exploited to produce a desired diastereomer. nih.govrsc.org In contrast, a bulky N-Boc group can enforce a specific conformation to avoid steric strain, thereby directing reactions with high stereoselectivity. rsc.org

Benzyl Ring Substituents: The 3,4-dimethyl substitution on the benzyl ring plays a key electronic role. Methyl groups are electron-donating, increasing the electron density of the aromatic ring. This increased nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution reactions. Furthermore, these electron-donating groups can influence the properties of the entire molecule. Studies on related N-benzyl-piperidine structures show that electron-rich substituents on the benzyl group can be crucial for interactions with biological targets. ajchem-a.com

Stereochemical Effects on Chemical Transformations

The stereochemistry of the piperidine ring is a defining feature of its chemical transformations. The non-planar, chair-like conformation of the ring and the presence of substituents create multiple stereoisomers, and controlling their formation is a central theme in piperidine chemistry.

Diastereoselective Synthesis: The synthesis of substituted piperidines, for example through the hydrogenation of corresponding substituted pyridines, often yields a mixture of diastereomers (cis and trans). whiterose.ac.uk The diastereomeric ratio can be highly dependent on the catalyst, solvent, and reaction conditions. nih.govwhiterose.ac.uk For instance, hydrogenation of a 3,5-disubstituted pyridine (B92270) derivative was shown to preferentially form the trans-isomer under specific palladium catalysis conditions. nih.gov

Conformational Control of Reactivity: The stereochemical outcome of reactions on a pre-existing piperidine ring is heavily influenced by the ring's conformation, which is in turn affected by its substituents. For an N-benzyl piperidine with a substituent at the 3-position, such as this compound, the benzyl group itself is a directing element. In thermodynamically controlled reactions like epimerization, the system will seek to relieve unfavorable 1,3-diaxial interactions, driving the equilibrium towards the more stable diastereomer. nih.govrsc.org Asymmetric organolithium chemistry has also been used to achieve kinetic resolution of racemic piperidines, yielding highly enantioenriched products by exploiting different reaction rates of the enantiomers. rsc.org

Stereoselective C-H Functionalization: The direct functionalization of C-H bonds on the piperidine ring can be achieved with high stereoselectivity. Using chiral dirhodium catalysts, for example, the reaction of N-protected piperidines with aryldiazoacetates can introduce a substituent at the C2 or C3 position with significant diastereoselectivity and enantioselectivity. nih.gov The choice of both the catalyst and the N-protecting group is critical for achieving the desired stereochemical control. nih.gov

Electronic Factors Governing Reactivity (e.g., Redox Potentials)

The electronic properties of this compound, particularly its susceptibility to oxidation, are governed by the substituents on both the piperidine and benzyl moieties. The redox potential is a key parameter that reflects this electronic character.

Studies on the electrochemical behavior of N-benzyl-4-piperidone analogs provide direct insight into these electronic effects. nih.gov The oxidation potentials of these compounds were found to be highly sensitive to the nature of the substituents on the phenyl ring. Electron-withdrawing groups shifted the oxidation potentials to more positive values, making the compounds harder to oxidize. Conversely, electron-releasing groups shifted the potentials to more negative values. nih.gov

Given that the 3,4-dimethyl groups on the benzyl ring of this compound are electron-donating, it can be inferred that this compound would have a lower (less positive) oxidation potential compared to an unsubstituted N-benzylpiperidine. This suggests it is more susceptible to oxidation. The N-benzyl group itself, when compared to an N-methyl group, tends to shift the oxidation potential to more positive values. nih.gov

The following table, adapted from data on N-benzyl-4-piperidone curcumin (B1669340) analogs, illustrates the influence of para-substituents on the phenyl ring on the experimental oxidation potential. nih.gov This demonstrates the principle that electron-donating groups facilitate oxidation.

| Substituent (R) on Phenyl Ring | Oxidation Peak Potential (V vs Ag/AgCl) | Electronic Effect of Substituent |

|---|---|---|

| -OCH₃ | +0.72 | Strongly Electron-Donating |

| -H | +0.79 | Neutral |

| -Cl | +0.81 | Electron-Withdrawing |

| -Br | +0.82 | Electron-Withdrawing |

| -CF₃ | +0.86 | Strongly Electron-Withdrawing |

This table is based on data for N-benzyl-4-piperidone curcumin analogs with substituents at the para-position of the phenyl rings to illustrate the electronic trend. The 3,4-dimethyl groups on this compound are electron-donating, and would be expected to result in an oxidation potential lower than that of the unsubstituted (-H) compound.

Theoretical calculations using Density Functional Theory (DFT) have corroborated these experimental findings, showing a good correlation between calculated and experimental oxidation potentials for N-benzyl derivatives. nih.gov Such calculations also utilize the HOMO-LUMO energy gap as an indicator of chemical reactivity, where a smaller gap generally implies higher reactivity. researchgate.net

Development and Validation of Analytical Methodologies for 3 3,4 Dimethyl Benzyl Piperidine

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are central to the analytical workflow for 3-(3,4-Dimethyl-benzyl)-piperidine, offering high-resolution separation for purity assessment and the analysis of isomers.

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a primary method for assessing the purity of this compound. The presence of the dimethyl-benzyl chromophore allows for sensitive detection by UV spectrophotometry. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the main compound from any potential impurities arising from synthesis or degradation.

For many piperidine-based compounds, a C18 column is effective for separation. nih.govgoogle.com The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govgoogle.comgoogle.com The organic solvent content is optimized to achieve adequate retention and separation. For basic compounds like piperidines, an ion-pairing agent such as heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve peak shape and retention on reversed-phase columns, especially for compounds that lack strong retention. researchgate.net

A synthesis and characterization study of N-benzylpiperidine derivatives utilized analytical RP-HPLC with a C18 column and a water/acetonitrile gradient for analysis, with detection at 254 nm. unisi.it For the analysis of piperidine (B6355638) in other substances, pre-column derivatization with an agent like 4-toluene sulfonyl chloride has been used to create a derivative with strong UV absorbance, enhancing sensitivity. nih.govresearchgate.net

A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below.

Table 1: Illustrative HPLC-UV Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 60-80% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or 265 nm (based on the UV spectrum of the compound) |

| Injection Volume | 10-20 µL |

This table presents a typical starting point for method development. Actual conditions would require optimization and validation.

Since this compound possesses a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological properties. Chiral chromatography is the definitive method for this purpose.

The most common approach involves the use of a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful in separating a broad range of chiral compounds, including those with structures analogous to this compound. nih.govnih.gov For instance, the chiral separation of 3-aminopiperidine derivatives has been achieved using glycoprotein-based or other specialized chiral columns. google.comgoogle.com

An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18. nih.gov However, direct separation on a CSP is often preferred for its simplicity.

The selection of the mobile phase is crucial for achieving enantioseparation. Normal-phase (e.g., hexane/ethanol), polar-organic, or reversed-phase eluents can be employed, depending on the specific CSP and the analyte.

Table 2: Representative Chiral Chromatography Conditions

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, such as Chiralpak® series) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., diethylamine) |

| Reversed Phase: Acetonitrile/Water or Methanol/Buffer | |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

The choice of CSP and mobile phase requires screening to find the optimal conditions for the separation of this compound enantiomers.

Spectrophotometric Quantification Techniques

UV-Visible spectrophotometry can be employed as a straightforward and rapid method for the quantification of this compound in bulk or in simple solutions, provided no other components absorb at the analysis wavelength. The method relies on the inherent UV absorbance of the benzyl (B1604629) group.

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound would be determined by scanning a dilute solution of the pure compound across the UV spectrum. For similar benzylpiperidine structures, this is often in the 254-270 nm range. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert Law. While this technique is simple, its specificity is low, and it is best suited for pure samples or for dissolution studies where the composition of the matrix is well-defined. Studies on piperidine adducts have utilized UV spectrophotometry for quantification. researchgate.net

Advanced Detection and Quantification Strategies

For more complex analyses or when higher sensitivity and specificity are required, more advanced detection strategies can be coupled with chromatographic separations.

If this compound lacks a strong UV chromophore or if the analysis of impurities without a chromophore is necessary, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used with HPLC. researchgate.net These detectors respond to non-volatile analytes regardless of their optical properties, providing a more uniform response for the parent compound and its impurities. researchgate.net

For definitive identification and quantification, especially at trace levels, coupling HPLC with mass spectrometry (LC-MS) is the gold standard. This technique provides molecular weight information and structural details from fragmentation patterns, offering unparalleled specificity and sensitivity. This would be particularly useful for identifying unknown impurities during forced degradation studies or for metabolite identification.

Future Research Trajectories in 3 3,4 Dimethyl Benzyl Piperidine Chemistry

Innovations in Green and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) scaffolds is a cornerstone of medicinal chemistry, and future research will increasingly prioritize green and sustainable methods. rsc.org The primary route to 3-(3,4-Dimethyl-benzyl)-piperidine involves the catalytic hydrogenation of its aromatic precursor, 3-(3,4-dimethylbenzyl)pyridine. researchgate.net While effective, traditional hydrogenation methods often rely on high-pressure hydrogen gas, elevated temperatures, and precious metal catalysts, presenting safety and sustainability challenges. rsc.org

Future research should focus on developing more benign and efficient synthetic protocols. A key direction is the advancement of catalytic systems that operate under mild conditions. rsc.org For instance, the use of commercially available and stable rhodium compounds like Rh₂O₃ has shown high activity for hydrogenating various unprotected pyridines at ambient temperatures and pressures. rsc.org Another innovative approach is electrocatalytic hydrogenation, which can use water as a source of hydrogen, operate under ambient conditions, and offer high energy efficiency, thereby contributing to the sustainable production of fine chemicals. acs.org The adaptation of these cutting-edge methods to the specific synthesis of this compound from its pyridine (B92270) precursor is a significant and attainable research goal.

Table 1: Potential Green Synthetic Routes for this compound

| Method | Precursor | Key Features | Potential Advantages |

|---|---|---|---|

| Mild Catalytic Hydrogenation | 3-(3,4-Dimethylbenzyl)pyridine | Use of highly active catalysts (e.g., Rh₂O₃) under mild conditions (low pressure, ambient temperature). rsc.org | Reduced energy consumption, improved safety, tolerance of various functional groups. rsc.org |

| Electrocatalytic Hydrogenation | 3-(3,4-Dimethylbenzyl)pyridine | Employs an electrolyzer with a suitable cathode catalyst (e.g., Rh on carbon) using water as a proton source. acs.org | Operates at ambient temperature and pressure; avoids the use of high-pressure H₂ gas; high energy efficiency. acs.org |

| One-Pot Synthesis | Pyridine-3-carboxaldehyde and 3,4-dimethylphenylmagnesium bromide | Grignard addition followed by one-pot deoxygenation and heteroaromatic ring saturation. researchgate.net | Reduces the number of separate reaction and purification steps, improving overall efficiency. researchgate.net |

Advanced Spectroscopic and Imaging Probes for Molecular Interactions

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural characterization of this compound and its derivatives. asianpubs.orgnih.gov However, future research will likely move beyond simple characterization towards the development of advanced molecular probes to study its interactions in biological systems.

A promising trajectory is the design of fluorescently labeled analogues of this compound. By conjugating a fluorophore to the core molecule, researchers can create probes for use in fluorescence microscopy and flow cytometry. nih.govmdpi.com This would enable the direct visualization of the compound's localization within live cells, providing critical insights into its mechanism of action and potential biological targets. The piperidine nitrogen or the benzyl (B1604629) ring offers sites for the attachment of fluorescent dyes such as fluorescein (B123965) isothiocyanate (FITC) or nitrobenzooxadiazole (NBD). nih.gov The development of such probes, built upon the this compound scaffold, would be a powerful tool for chemical biology.

Table 2: Spectroscopic and Imaging Techniques for Future Research

| Technique | Application | Research Focus |

|---|---|---|

| 2D NMR Spectroscopy (e.g., HMBC, HSQC) | Detailed Structural Elucidation | Confirming the connectivity and stereochemistry of new derivatives and transformation products. chemrxiv.org |

| High-Resolution Mass Spectrometry (HR-MS) | Precise Mass Determination | Unambiguous confirmation of elemental composition for newly synthesized compounds. nih.gov |

| Fluorescence Spectroscopy & Microscopy | Cellular Imaging and Interaction Studies | Developing fluorescently-labeled probes to visualize subcellular localization and track molecular interactions in real-time. nih.govnih.gov |

| Circular Dichroism (CD) Spectroscopy | Conformational Analysis | Studying the three-dimensional structure and conformational changes of chiral derivatives and their complexes with biological macromolecules. nih.gov |

Refined Computational Models for Predictive Chemical Biology

Computational chemistry and molecular modeling have become indispensable tools in drug discovery for predicting molecular interactions and properties. nih.gov Future research on this compound will undoubtedly leverage these in silico methods to guide the design of new derivatives with enhanced biological activity.

Molecular docking simulations can be employed to predict the binding modes and affinities of this compound and its analogues with various biological targets, such as enzymes or receptors. For example, studies on other N-benzylpiperidine derivatives have successfully used docking to understand interactions with targets like acetylcholinesterase, identifying key interactions such as π-π stacking and π-cation interactions that contribute to binding. nih.gov Furthermore, molecular dynamics (MD) simulations can assess the stability of these ligand-protein complexes over time under physiological conditions. nih.gov Integrating these computational predictions with experimental data can accelerate the discovery of potent and selective agents based on the this compound scaffold. ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can also be used to evaluate the drug-like properties of designed compounds at an early stage. nih.gov

Table 3: Computational Models for Predictive Analysis

| Model/Technique | Purpose | Key Insights |

|---|---|---|

| Molecular Docking | Predict Binding Conformation and Affinity | Identifies potential biological targets and key amino acid residues involved in binding; guides rational design of more potent derivatives. |

| Molecular Dynamics (MD) Simulations | Assess Complex Stability and Dynamics | Evaluates the stability of the ligand-receptor complex over time and provides insights into conformational changes. nih.gov |

| Comparative Molecular Field Analysis (CoMFA) | 3D-QSAR Studies | Correlates the 3D steric and electrostatic properties of a series of analogues with their biological activity to build predictive models. nih.gov |

| ADMET Prediction | Evaluate Drug-Likeness | In silico assessment of pharmacokinetic and toxicity profiles to prioritize compounds with favorable properties for further development. nih.gov |

Exploration of Novel Chemical Transformations and Derivatizations

The structural framework of this compound offers multiple sites for chemical modification, providing a rich platform for creating diverse chemical libraries for biological screening. Future research should systematically explore novel chemical transformations and derivatizations to generate a wide array of new chemical entities.

The secondary amine of the piperidine ring is a prime handle for functionalization. It can be readily N-alkylated, N-acylated, or used in reactions to introduce a variety of substituents, which can significantly modulate the compound's physicochemical and biological properties. unisi.it Additionally, the aromatic dimethylbenzyl moiety presents opportunities for further functionalization, such as electrophilic substitution on the benzene (B151609) ring or modification at the benzylic position. The development of a diverse library of derivatives through these transformations is a key strategy for discovering compounds with novel or improved activities. unisi.it

Table 4: Potential Chemical Transformations and Derivatizations

| Reaction Type | Site of Modification | Potential Reagents/Conditions | Purpose |

|---|---|---|---|

| N-Alkylation/N-Benzylation | Piperidine Nitrogen | Alkyl halides, benzyl bromides with a base (e.g., K₂CO₃). | Modulate basicity, lipophilicity, and steric bulk to alter target binding. |

| N-Acylation | Piperidine Nitrogen | Acyl chlorides, carboxylic acids with coupling agents (e.g., HATU). | Introduce amide functionalities, which can act as hydrogen bond donors/acceptors. |

| Reductive Amination | Piperidine Nitrogen | Aldehydes/ketones with a reducing agent (e.g., NaBH(OAc)₃). | Introduce diverse and complex substituents onto the nitrogen atom. |

| Aromatic Substitution | Benzyl Ring | Electrophilic reagents (e.g., for nitration, halogenation). | Modify electronic properties and create handles for further coupling reactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-Dimethyl-benzyl)-piperidine, and how can reaction conditions be optimized to minimize racemization or side products?

- Methodological Answer : The synthesis of piperidine derivatives often involves alkylation or reductive amination. For example, mixed anhydride methods using tertiary amine bases like N-methylpiperidine can reduce racemization during peptide coupling, as demonstrated in the synthesis of dipeptidomimetics . Optimization includes:

-

Temperature control : Reactions at 0–5°C reduce unwanted side reactions.

-

Base selection : N-methylpiperidine over traditional bases (e.g., triethylamine) minimizes urethane formation .

-

Purification : Column chromatography with gradients (e.g., 5–20% EtOAc/hexane) ensures high purity.

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | 3,4-Dimethylbenzyl chloride, DMF, 0°C | 65–75 | >90 | |

| Reductive Amination | NaBH(OAc)₃, THF, RT | 70–80 | >95 |

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are recommended?

- Methodological Answer : Key properties include logP (lipophilicity), pKa, and solubility. Techniques:

- HPLC-MS : For purity assessment and structural confirmation.

- NMR (¹H/¹³C) : Assigns stereochemistry and detects impurities (e.g., diastereomers).

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C observed in related piperidines) .

- Computational Tools : ADMET Predictor™ estimates logP (e.g., ~3.2) and GI absorption (>80% predicted) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) guide the rational design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

-

Descriptor Selection : Use topological polar surface area (TPSA), molar refractivity, and hydrogen-bonding capacity to predict blood-brain barrier (BBB) penetration. For example, TPSA <70 Ų correlates with BBB permeability .

-

ADMET Modeling : Simulate CYP450 inhibition profiles (e.g., CYP2D6 inhibition risk) to avoid off-target effects .

-

Case Study : A QSAR model for phenyl piperidines identified Csp3 fraction (>0.5) as critical for reducing metabolic clearance .

- Data Table : Key Molecular Descriptors for Piperidine Derivatives

| Descriptor | Optimal Range | Impact on Bioactivity |

|---|---|---|

| TPSA | <70 Ų | Enhances BBB uptake |

| logP | 2.5–3.5 | Balances solubility/permeability |

| Rotatable Bonds | ≤5 | Reduces metabolic degradation |

Q. What strategies mitigate contradictions in pharmacological data (e.g., conflicting cytotoxicity results) for this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Use IC50 values from multiple assays (e.g., MTT vs. apoptosis markers) to confirm activity thresholds.

- Solubility Adjustments : Co-solvents (e.g., DMSO ≤0.1%) prevent aggregation artifacts.

- Structural Validation : X-ray crystallography or NOESY NMR resolves stereochemical ambiguities affecting activity .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Base Substitution : Replace piperidine with 3-(diethylamino)propylamine (DEAPA) in Fmoc removal steps, reducing Process Mass Intensity (PMI) by 30% .

- Solvent Recycling : Use bio-based solvents (e.g., cyclopentyl methyl ether) for extraction.

- Catalytic Methods : Employ Pd/C or enzyme-mediated reactions to minimize heavy metal waste .

Methodological Challenges and Solutions

Q. What experimental safeguards are critical when handling this compound derivatives due to their potential toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.